molecular formula C21H19ClN6O3S B2439356 N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide CAS No. 898479-23-7

N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2439356
CAS No.: 898479-23-7
M. Wt: 470.93
InChI Key: QPYCWBUMXXBMSX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19ClN6O3S and its molecular weight is 470.93. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3S/c1-12-3-6-14(22)10-16(12)23-18(29)11-32-21-26-25-20-24-19(30)17(27-28(20)21)9-13-4-7-15(31-2)8-5-13/h3-8,10H,9,11H2,1-2H3,(H,23,29)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYCWBUMXXBMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro and methyl groups on the phenyl ring.
  • A triazole moiety , which is known for its diverse biological activities.
  • A sulfanyl group , which may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing triazole and related structures often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies highlight the compound's potential as an anticancer agent:

  • In vitro studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the target structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and MDA-MB-435 (breast cancer) .
  • The mechanism of action often involves the induction of apoptosis and inhibition of critical signaling pathways like NF-kB .

Anti-inflammatory Effects

Triazole-containing compounds have also been studied for their anti-inflammatory properties:

  • Research indicates that certain derivatives can inhibit the activity of inflammatory mediators. For example, compounds with similar structural motifs have shown to reduce the secretion of pro-inflammatory cytokines in cell models .

Antimicrobial Activity

The antimicrobial potential of triazoles is well-documented:

  • Studies suggest that modifications to the triazole ring can enhance antibacterial activity against a range of pathogens. Compounds with similar features to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications at various positions on the triazole ring and the phenyl group can significantly affect potency. For example, electron-donating groups often enhance activity while electron-withdrawing groups may diminish it .

Case Studies

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar triazole structure was tested in a phase II trial for breast cancer treatment, showing a significant reduction in tumor size compared to control groups .
  • Case Study 2 : In a study focusing on inflammatory diseases, a compound with analogous features demonstrated a marked decrease in inflammatory markers in patients with rheumatoid arthritis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide exhibits cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Studies : Research involving human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) showed that the compound induced apoptosis in these cells. The IC50 values were found to be below 50 μM for several derivatives of this compound, indicating potent anticancer activity .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. In particular, it has been identified as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation and cancer progression .

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent in preliminary studies. Its ability to inhibit inflammatory mediators suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various bacterial strains. This broadens the scope of potential applications in infectious disease management .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines ,
Anti-inflammatory EffectsInhibits inflammatory mediators
Antimicrobial PropertiesEffective against various bacterial strains

Q & A

Basic: What are the key synthetic strategies for preparing N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide?

Answer:
The synthesis typically involves three stages:

Core Triazolo-Triazine Formation : Cyclocondensation of thiosemicarbazide derivatives with α,β-diketones or via oxidative cyclization of hydrazones .

Sulfanyl-Acetamide Coupling : Reacting the triazolo-triazine intermediate with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in the presence of a base (e.g., triethylamine) under reflux in dioxane or THF .

Functionalization : Introducing the 4-methoxybenzyl group via nucleophilic substitution or alkylation under mild acidic conditions .
Purification: Recrystallization from ethanol-DMF mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended .

Basic: How is the structural integrity of this compound confirmed after synthesis?

Answer:
A multi-technique approach is essential:

  • X-ray Crystallography : Resolves the triazolo-triazine core and confirms substituent positions (e.g., 4-methoxybenzyl orientation) .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.35–2.45 ppm (methyl group on phenyl), δ 3.80 ppm (methoxy), and δ 6.70–7.50 ppm (aromatic protons) .
    • ¹³C NMR : Signals near δ 165 ppm (amide carbonyl) and δ 55–60 ppm (methoxy carbon) .
  • Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ matches the theoretical molecular weight (e.g., ~500–550 Da) .

Basic: What solvent systems are optimal for purification and solubility studies?

Answer:

  • Recrystallization : Ethanol-DMF (4:1) or ethyl acetate/hexane mixtures yield high-purity crystals .
  • Solubility Profile :
    • Polar aprotic solvents (DMF, DMSO): >50 mg/mL at 25°C.
    • Aqueous buffers (pH 7.4): <0.1 mg/mL, necessitating DMSO stock solutions for biological assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Answer:

Substituent Variation :

  • Replace 4-methoxybenzyl with halogenated (e.g., 4-fluoro) or bulky groups (e.g., naphthyl) to assess steric/electronic effects .

Bioactivity Testing :

  • Anticancer : MTT assays against HeLa or MCF-7 cells (IC₅₀ dose-response curves).
  • Antimicrobial : MIC determinations against S. aureus and E. coli .

Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What advanced analytical methods resolve degradation products during stability studies?

Answer:

  • HPLC-MS/MS : Reverse-phase C18 column (gradient: 0.1% formic acid in acetonitrile/water). Degradation products (e.g., hydrolyzed acetamide or oxidized triazine) are identified via fragmentation patterns .
  • Forced Degradation : Expose to 0.1M HCl (40°C, 24h), 0.1M NaOH (40°C, 24h), and UV light (254 nm, 48h) to simulate stress conditions .

Advanced: How should researchers address contradictory data in biological activity reports?

Answer:

Standardize Assay Conditions :

  • Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations .

Control for Solubility : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

Replicate Studies : Cross-validate in ≥3 independent labs with blinded sample analysis .

Advanced: What experimental design principles optimize yield in large-scale synthesis?

Answer:
Apply Design of Experiments (DoE) for reaction optimization:

  • Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (4–12h).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, 10 mol% K₂CO₃, 8h) to maximize yield (>75%) .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve scalability .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or microbial enzymes. Key residues (e.g., Lys721 in EGFR) often form hydrogen bonds with the acetamide carbonyl .

MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .

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